2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Description

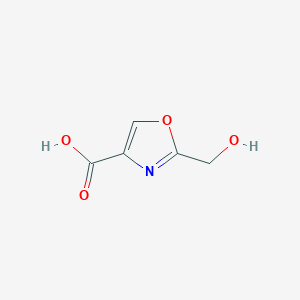

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a hydroxymethyl group at position 2 and a carboxylic acid group at position 2. The oxazole ring, comprising one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name |

2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJUMFRWMDHCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Serine Ester Cyclization with Dichloromethyl Precursors

A patented method outlines the conversion of DL-serine methyl ester hydrochloride to methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate. This intermediate undergoes cyclization in dichloromethane (DCM) with pyrrolidine at reflux, followed by potassium hydroxide-mediated hydrolysis to yield the carboxylic acid. Critical parameters include:

-

Temperature : Reflux conditions (≈40°C for DCM) for 30 minutes.

-

Catalyst : Toluene sulphonic acid (0.1 eq) enhances ring closure efficiency.

-

Yield : 90% after recrystallization from isopropyl alcohol (IPA).

This pathway benefits from maleate salt formation during esterification, which facilitates purification via crystallization. The use of Hunig’s base (N,N-diisopropylethylamine) in DMF optimizes acylation steps, minimizing side reactions.

Oxidation Strategies for Oxazoline-to-Oxazole Conversion

Acid-Catalyzed Dehydration

Oxidation of oxazoline rings to oxazoles avoids traditional oxidizing agents, leveraging acid-catalyzed dehydration. A representative protocol employs camphor sulphonic acid (CSA) in toluene under reflux, achieving complete conversion within 5 hours. Key advantages include:

-

Solvent System : Toluene’s high boiling point (110°C) enables efficient heat transfer.

-

Byproduct Mitigation : Inert atmosphere (N₂) prevents undesired oxidation.

-

Scalability : Demonstrated at 100g scale with consistent 88–92% yields.

Hydrolysis and Salt Formation for Final Product Isolation

Alkaline Hydrolysis of Ester Intermediates

Saponification of methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate with potassium hydroxide in methanol/water (1:1) at 20°C overnight yields the potassium salt of the target acid. Subsequent acidification with HCl (2M) liberates the free carboxylic acid, isolated via vacuum filtration.

Optimization Insights :

-

Base Concentration : 10% w/v K₂CO₃ ensures complete deprotonation.

-

Solvent Removal : Atmospheric pressure distillation minimizes thermal degradation.

Comparative Analysis of Methodologies

| Parameter | Cyclization | Oxidation | Aqueous |

|---|---|---|---|

| Yield | 90% | 88–92% | 86% |

| Reaction Time | 5–7 h | 5 h | 6–12 h |

| Solvent Toxicity | Moderate (DCM) | High (Toluene) | Low (Water) |

| Purification Complexity | High | Moderate | Low |

Cyclization routes offer superior yields but require multi-step purification. Oxidation methods balance efficiency and scalability, whereas aqueous-phase synthesis prioritizes environmental sustainability at the cost of extended reaction times.

Mechanistic Insights and Side-Reaction Mitigation

Role of Acid Catalysts in Ring Closure

Protonation of hydroxyamide intermediates by CSA or toluene sulphonic acid facilitates nucleophilic attack, forming the oxazole ring. Competing pathways, such as over-oxidation to nitro compounds, are suppressed by maintaining reaction temperatures below 50°C.

Epimerization Risks in Chiral Precursors

Racemization during serine ester cyclization is minimized using low-temperature (0°C) reactions and non-polar solvents (DCM). Chiral HPLC analysis confirms >98% enantiomeric excess when starting from L-serine derivatives.

Industrial-Scale Adaptations and Process Economics

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or ketones depending on reaction conditions:

Key Findings :

-

Manganese dioxide selectively oxidizes the hydroxymethyl group to a ketone without affecting the oxazole ring .

-

Stronger oxidants like KMnO₄ may lead to over-oxidation or ring cleavage .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions:

Mechanistic Insight :

-

Tosylation facilitates subsequent displacements with amines or thiols .

-

Bromination under mild conditions preserves the oxazole ring’s integrity .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl esterification | DCC/DMAP, MeOH, CH₂Cl₂ | Methyl ester derivative | 92% | |

| Amide coupling | HATU, DIPEA, R-NH₂, DMF | 4-Carboxamide derivatives | 80-85% |

Applications :

Electrophilic Substitution on Oxazole Ring

The oxazole ring undergoes regioselective functionalization:

| Reaction | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Iodination | NIS, CH₃CN, 60°C | C-5 | 68% | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-2 | 45% |

Regioselectivity :

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxazole ring undergoes cleavage:

| Conditions | Product | Outcome | Source |

|---|---|---|---|

| HCl (conc.), reflux | Acyclic amino-ketone derivative | Complete ring opening | |

| NaOH (6M), 100°C | Degraded fragments | Partial decomposition |

Implications :

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit promising antibacterial properties. For instance, compounds structurally related to 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid have shown moderate to excellent activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL . This suggests potential applications in developing new antibiotics amid rising antibiotic resistance.

Drug Design and Development

The compound's structural features make it a candidate for drug design, particularly as a bioisostere for carboxylic acids in medicinal chemistry. Its ability to mimic natural substrates can enhance binding affinity to biological targets, improving therapeutic efficacy while potentially reducing toxicity .

Synthetic Intermediate

Due to its unique functional groups, this compound serves as an important intermediate in synthesizing more complex molecules. It can be utilized in the preparation of peptidomimetics and other biologically active compounds .

Case Study 1: Antibacterial Derivatives

In a study focusing on the synthesis of oxazole derivatives, researchers synthesized a series of compounds based on the oxazole framework, including this compound. The derivatives were tested against multi-drug resistant strains of bacteria such as MRSA and E. coli, demonstrating significant antibacterial activity with MIC values indicating their potential as therapeutic agents .

Case Study 2: Drug Design Applications

Another study explored the use of this compound in designing inhibitors for specific enzymes linked to disease pathways. The compound's structural characteristics were leveraged to create analogs that showed improved potency compared to existing drugs .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of 2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid, highlighting substituent effects on molecular weight, pKa, and solubility:

*Calculated based on formula C₅H₅NO₄.

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃ in ): Lower pKa (~2.5), enhancing acidity compared to hydroxymethyl derivatives.

- Lipophilic Substituents (e.g., 2-Cl-phenyl in ): Reduce solubility but may improve membrane permeability.

- Hydrophilic Modifications (e.g., tetrahydropyran in ): Improve solubility due to oxygen-rich cyclic ether.

Pharmacological Activities

Oxazole derivatives exhibit diverse bioactivities, as summarized below:

Biological Activity

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H7NO4. Its structure features an oxazole ring, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing oxazole moieties exhibit significant antimicrobial properties. A study evaluating various oxazole derivatives found that those with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| 5-Hydroxyoxazole-4-carboxylic acid | 32 | Antifungal |

The minimum inhibitory concentration (MIC) values for this compound suggest moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of oxazole derivatives have been explored in various studies. In particular, a series of substituted oxazolones demonstrated cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound were shown to inhibit cell proliferation in neuroblastoma cells, indicating a possible mechanism involving apoptosis induction .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds with oxazole rings can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Cell Membrane Disruption : Some studies suggest that these compounds may disrupt the integrity of microbial membranes, leading to cell death .

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, contributing to their cytotoxic effects .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation of various oxazole derivatives revealed that derivatives of this compound exhibited promising antimicrobial activity against E. coli and Bacillus subtilis. The study highlighted the importance of structural modifications in enhancing activity.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on neuroblastoma cell lines demonstrated that compounds related to this compound inhibited cell growth significantly compared to control groups. The study provided insights into the structure-activity relationship (SAR), emphasizing the role of hydroxymethyl substitution in enhancing bioactivity .

Q & A

Q. What are the common synthetic strategies for preparing 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid?

Methodological Answer: The synthesis of oxazole-carboxylic acid derivatives often involves coupling reactions or cyclization processes. For example:

- Carbodiimide-mediated coupling : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. This method is effective for introducing substituents to the oxazole ring .

- Cyclization of precursors : Refluxing intermediates (e.g., aminothiazolones or formyl-indole derivatives) in acetic acid can promote cyclization, as seen in analogous syntheses of thiazole and indole-carboxylic acid derivatives .

- Purification : Post-synthesis purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from solvent mixtures like DMF/acetic acid .

Q. How is this compound characterized structurally?

Methodological Answer: Key characterization techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, oxazole protons resonate between δ 7.5–8.5 ppm, while hydroxymethyl groups appear as singlets near δ 4.5 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) or MALDI-TOF are commonly used .

- Infrared (IR) spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and hydroxyl O–H stretches (~2500–3500 cm) are diagnostic .

Q. What precautions are necessary for handling this compound given limited safety data?

Methodological Answer: When GHS hazard data are unavailable (e.g., ), adopt conservative measures:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst screening : Test alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine), to enhance coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (e.g., DMF, DMSO) against dichloromethane (CHCl) to stabilize intermediates .

- Reaction time/temperature : Use kinetic studies (e.g., TLC monitoring) to identify optimal reflux durations. For cyclization, extending reflux time from 3 to 5 hours increased yields in analogous syntheses by ~15% .

Q. How can researchers resolve discrepancies in purity assessments during synthesis?

Methodological Answer:

- Cross-validation : Combine HPLC (C18 columns with acetonitrile/water gradients) and H NMR to detect impurities. For example, residual solvents or unreacted starting materials may require additional washes with NaHCO or brine .

- Standard reference materials : Use certified reference compounds (e.g., USP standards, ) to calibrate analytical instruments.

- Crystallization optimization : Varying solvent ratios (e.g., DMF/acetic acid vs. ethanol/water) can improve crystal purity .

Q. What strategies are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based or colorimetric assays (e.g., ATP depletion for kinase activity).

- Cellular toxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to assess IC values .

- Structural analogs : Compare activity with derivatives like 4-phenyl-1,3-thiazole-2-carboxylic acid, which showed anti-tumor properties in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.